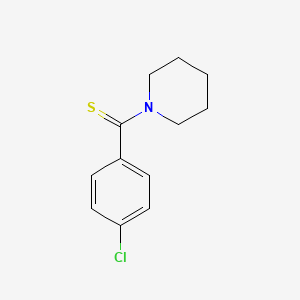![molecular formula C23H18N6O3 B11660902 4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate](/img/structure/B11660902.png)
4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a pyrido[1,2-a][1,3]benzimidazole core with a methoxyphenyl and dimethylcarbamate group
Vorbereitungsmethoden
The synthesis of 4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through the condensation of 2-aminobenzimidazole with appropriate aldehydes and nitriles under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with methoxy-substituted phenyl derivatives.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Analyse Chemischer Reaktionen
4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitrile groups to amines.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, contributing to its potential anticancer and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate include other pyrido[1,2-a][1,3]benzimidazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate: This compound has a benzoate group instead of a methoxyphenyl group.
Thiopyrano[3,44,5]pyrimido[1,2-a]benzimidazol-4-ones: These derivatives contain a thiopyrano ring, which imparts different chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C23H18N6O3 |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
[4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H18N6O3/c1-28(2)23(30)32-18-9-8-13(10-19(18)31-3)20-14(11-24)21(26)29-17-7-5-4-6-16(17)27-22(29)15(20)12-25/h4-10H,26H2,1-3H3 |
InChI-Schlüssel |
DJZLUMXKKPZIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11660824.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
![N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11660841.png)
![2-(benzyloxy)-5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11660853.png)

![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![(6Z)-2-ethyl-5-imino-6-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660890.png)
![2-{[(4-hydroxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11660898.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660905.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11660913.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
